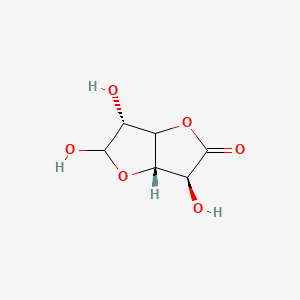

L-Glucurono-3,6-lactone

Description

Properties

IUPAC Name |

(3R,6S,6aS)-2,3,6-trihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O6/c7-1-3-4(12-5(1)9)2(8)6(10)11-3/h1-5,7-9H/t1-,2+,3?,4+,5?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLCQHRZUSEXNB-UCDXPBRXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C2C(C(C(=O)O2)O)OC1O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]12[C@@H](C(=O)OC1[C@H](C(O2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747858 |

Source

|

| Record name | (3S,3aS,6R)-3,5,6-Trihydroxytetrahydrofuro[3,2-b]furan-2(3H)-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32449-80-2 |

Source

|

| Record name | (3S,3aS,6R)-3,5,6-Trihydroxytetrahydrofuro[3,2-b]furan-2(3H)-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

L-Glucurono-3,6-lactone synthesis from L-Glucuronic acid

An In-Depth Technical Guide to the Synthesis of L-Glucurono-3,6-lactone from L-Glucuronic Acid

Executive Summary

This compound, a derivative of L-Glucuronic acid, is a valuable chiral building block in synthetic organic chemistry and a molecule of interest in biochemical research. Its synthesis via the intramolecular cyclization of L-Glucuronic acid is a fundamental transformation that requires precise control of reaction conditions to achieve high yield and purity. This guide provides a comprehensive overview of the synthesis, grounded in the principles of physical organic chemistry. It details the acid-catalyzed lactonization mechanism, offers a field-proven experimental protocol, and outlines robust methods for purification and characterization, designed for researchers and professionals in drug development and chemical synthesis.

Section 1: Introduction and Significance

The Role of this compound in Modern Research

This compound (CAS: 32449-80-2) and its more common enantiomer, D-Glucurono-3,6-lactone, are pivotal intermediates in the synthesis of complex organic molecules, including pharmaceutical precursors and optically active carbohydrates.[1] While the D-enantiomer is widely known for its role in detoxification pathways and as a precursor in the biosynthesis of ascorbic acid (Vitamin C) in many species, the L-form holds unique value.[1][2] L-Glucuronic acid has been reported as a natural metabolic product, making its lactone, L-glucurone, a key target for metabolic studies and the synthesis of rare L-sugars.[3] The lactone's rigid, bicyclic furo[3,2-b]furan core provides a stereochemically defined scaffold, making it an attractive starting material for the synthesis of novel therapeutic agents and chiral ligands.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its synthesis and handling.

| Property | Value | Reference |

| Molecular Formula | C₆H₈O₆ | [4][5] |

| Molecular Weight | 176.12 g/mol | [4][5] |

| Appearance | White to pale cream crystalline powder | [6] |

| Solubility | Soluble in hot and cold water | |

| CAS Number | 32449-80-2 | [4][5] |

Section 2: The Chemistry of Lactonization

The conversion of L-Glucuronic acid to this compound is an intramolecular esterification, a process governed by equilibrium and catalyzed by acid.[7]

Mechanism of Intramolecular Esterification

The reaction proceeds via a classic acid-catalyzed mechanism. The carboxylic acid group of L-Glucuronic acid is first protonated by a strong acid catalyst, which enhances the electrophilicity of the carboxyl carbon. This is followed by a nucleophilic attack from the hydroxyl group at the C-3 position. The formation of a tetrahedral intermediate and subsequent elimination of a water molecule yields the cyclic ester, or lactone. The 3,6-lactone structure arises from the hemiacetal formation between the C-6 aldehyde (in the open-chain form) and the C-3 hydroxyl group.

Caption: Experimental workflow for lactone synthesis.

Detailed Step-by-Step Experimental Protocol

Materials:

-

L-Glucuronic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

Ethanol (cold)

-

Diethyl ether (cold)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of L-Glucuronic acid in 50 mL of deionized water with gentle stirring. Causality: This creates a homogenous solution for the reaction to proceed uniformly.

-

Acidification: Carefully add 0.5 mL of concentrated sulfuric acid dropwise to the stirring solution. Causality: The strong acid acts as a catalyst to accelerate the rate of intramolecular esterification.

-

Reaction: Heat the mixture to 85-90°C using a heating mantle and maintain this temperature for 2 hours under reflux. Causality: Thermal energy is required to overcome the activation energy barrier for the reaction. Reflux prevents solvent loss.

-

Crystallization: After 2 hours, remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 1 hour to maximize product crystallization. [8]Causality: The solubility of the lactone decreases significantly at lower temperatures, promoting its precipitation from the solution.

-

Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the crystals on the filter with two 15 mL portions of ice-cold ethanol, followed by one 15 mL portion of cold diethyl ether. Causality: Washing removes any unreacted starting material and residual acid. Using cold solvents minimizes product loss due to dissolution.

-

Drying: Dry the purified this compound in a vacuum oven at 40°C overnight.

-

Analysis: Determine the yield and characterize the product for purity and identity.

Process Optimization and Troubleshooting

-

Low Yield: If the yield is low, consider increasing the reaction time or temperature slightly. Ensure water is not being introduced into the final washing steps. The equilibrium can be further shifted by attempting the reaction in a solvent system that allows for azeotropic removal of water.

-

Product Purity: If the product is impure, residual acid may be present. Ensure thorough washing. Recrystallization from a minimal amount of hot water or an ethanol/water mixture can be performed for further purification.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. [9][10]

Section 4: Purification and Structural Elucidation

Crystallization Protocols

Crystallization is the primary method for purifying the synthesized lactone. [8]The key to obtaining high-purity crystals is slow cooling, which allows for the formation of a well-ordered crystal lattice, excluding impurities. Seeding the solution with a small crystal of pure product can help induce crystallization if it does not occur spontaneously.

Analytical Characterization

The identity and purity of the final product must be confirmed using a suite of analytical techniques. The intra-ester linkage of the lactone is known to be susceptible to hydrolysis back to the free acid form, which should be considered during analysis, particularly in aqueous mobile phases for HPLC. [10]

| Analytical Technique | Expected Results for this compound |

|---|---|

| ¹H NMR | Complex multiplet patterns corresponding to the protons on the fused furan ring system. |

| ¹³C NMR | A characteristic signal for the carbonyl carbon of the lactone (typically ~175 ppm), and distinct signals for the other five carbons of the sugar backbone. |

| FT-IR (cm⁻¹) | Strong carbonyl (C=O) stretch for the γ-lactone around 1770-1790 cm⁻¹, and a broad O-H stretching band around 3300-3500 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of 176.12 g/mol . |

| HPLC | A single major peak indicating high purity, with retention time dependent on the column and mobile phase used. [9]|

Section 5: Conclusion

The synthesis of this compound from L-Glucuronic acid is a straightforward yet elegant example of acid-catalyzed intramolecular cyclization. By understanding the underlying chemical principles and carefully controlling the reaction parameters as detailed in this guide, researchers can reliably produce this valuable chiral intermediate. The self-validating nature of the described protocol, coupled with robust analytical verification, ensures the high quality and integrity of the final product, paving the way for its successful application in drug discovery and advanced chemical synthesis.

References

-

Kutus, B., et al. (2018). The acidity and self-catalyzed lactonization of l-gulonic acid: Thermodynamic, kinetic and computational study . Carbohydrate Research, 467, 14-22. [Link]

- Production of glucurono-3,6-lactone with low environmental impact.

-

This compound | C6H8O6 . PubChem. [Link]

-

Suzuki, S., et al. (1998). Analysis of glucuronolactone and glucuronic acid in drug formulations by high-performance liquid chromatography . Journal of Chromatography A, 812(1-2), 197-202. [Link]

-

Mackie, D. M., & Perlin, A. S. (1969). Synthesis of L-glucurone. Conversion of D-glucose into L-glucose . Canadian Journal of Chemistry, 47(20), 3931-3934. [Link]

-

The Science Behind D-Glucurono-3,6-lactone: From Metabolism to Industrial Use . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

This compound . PubChem. [Link]

-

Suzuki, S., et al. (1998). Analysis of glucuronolactone and glucuronic acid in drug formulations by high-performance liquid chromatography . PubMed. [Link]

-

Zhang, Z., et al. (2007). Lactonization and Protonation of Gluconic Acid: A Thermodynamic and Kinetic Study by Potentiometry, NMR and ESI-MS . Journal of Solution Chemistry, 36, 1187-1200. [Link]

-

Pfund, H. L., & Pletcher, V. D. (1956). The Lactone-Acid-Salt Equilibria for D-Glucono-δ-lactone and the Hydrolysis Kinetics for this Lactone . Journal of the American Chemical Society, 78(24), 6422-6426. [Link]

-

Showing metabocard for D-Glucurono-6,3-lactone (HMDB0006355) . Human Metabolome Database. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | C6H8O6 | CID 71317103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. D-Glucurono-6,3-lactone, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. The acidity and self-catalyzed lactonization of l-gulonic acid: Thermodynamic, kinetic and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2006066072A2 - Production of glucurono-3,6-lactone with low environmental impact - Google Patents [patents.google.com]

- 9. [PDF] Analysis of glucuronolactone and glucuronic acid in drug formulations by high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]

- 10. Analysis of glucuronolactone and glucuronic acid in drug formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Role of D-Glucurono-γ-lactone in Connective Tissue Metabolism and Integrity

Abstract

The structural and functional integrity of connective tissues is paramount to organismal health, relying on the complex interplay of cells and the extracellular matrix (ECM). A key, yet often overlooked, metabolite in this domain is D-glucurono-γ-lactone, the lactone form of D-glucuronic acid. While commonly known as a component of "energy drinks," its fundamental biochemical role is far more significant. This technical guide provides an in-depth exploration of the role of D-glucurono-γ-lactone and its parent molecule, D-glucuronic acid, as a central precursor for the biosynthesis of glycosaminoglycans (GAGs)—the principal building blocks of proteoglycans that hydrate and provide compressive strength to tissues like cartilage, skin, and tendons. We will dissect the metabolic pathways, its indirect influence on collagen stability, and provide validated, field-proven methodologies for quantifying its impact on key connective tissue components.

Introduction: Clarifying the Subject and Its Significance

D-Glucurono-γ-lactone (commonly known as glucuronolactone) is a naturally occurring metabolite derived from glucose.[1][2] It is a critical structural component of nearly all connective tissues, including cartilage, tendons, and ligaments.[1][3] Chemically, it is the gamma-lactone (a cyclic ester) of D-glucuronic acid. This guide will focus exclusively on the D-isomer, as it is the biologically active and relevant form in mammalian metabolic pathways.

The primary importance of glucuronolactone in connective tissue biology stems from its position within the uronic acid pathway, where it and its open-chain form, D-glucuronic acid, serve as the foundational precursors for the synthesis of the activated sugar-nucleotide Uridine Diphosphate Glucuronic Acid (UDP-GlcA) .[4][5] As we will explore, UDP-GlcA is the indispensable donor of glucuronic acid residues for the assembly of most major glycosaminoglycans (GAGs), thereby directly influencing the composition, hydration, and mechanical properties of the extracellular matrix.[6][7][8]

Metabolic Pathways: From Glucose to Activated Precursor

The journey from dietary glucose to functional connective tissue components is a multi-step enzymatic process. The central pathway of interest is the uronic acid pathway, which converts glucose into UDP-GlcA.

Biosynthesis of UDP-Glucuronic Acid (UDP-GlcA)

The synthesis of UDP-GlcA is the rate-limiting and committing step for incorporating glucuronic acid into GAGs. It occurs primarily in the cytoplasm via two main enzymatic reactions starting from glucose-1-phosphate:

-

UDP-Glucose Pyrophosphorylase catalyzes the reaction of UTP and glucose-1-phosphate to form UDP-glucose.

-

UDP-Glucose Dehydrogenase (UGDH) , a critical NAD+-dependent enzyme, then oxidizes UDP-glucose at the C6 position to yield UDP-Glucuronic Acid (UDP-GlcA).[4][6][9]

This activated sugar nucleotide is now ready for use by glycosyltransferases in the Golgi apparatus for the elongation of GAG chains.[5][8] The availability of UDP-GlcA is a key regulatory point for the overall production of GAGs.[7]

The Ascorbic Acid Connection: An Important Metabolic Sidenote

In many mammals, such as rats, D-glucuronolactone is a direct precursor in the biosynthesis of L-ascorbic acid (Vitamin C).[10][11] This conversion highlights the metabolic plasticity of the molecule. However, it is crucial to note that primates (including humans) and guinea pigs lack the final enzyme in this pathway, L-gulonolactone oxidase, and therefore cannot synthesize their own Vitamin C.[12] For these species, ascorbic acid is an essential vitamin that must be obtained from the diet.

The Central Role in Glycosaminoglycan (GAG) Biosynthesis

The primary role of D-glucuronic acid in connective tissue is its incorporation into GAGs. GAGs are long, unbranched polysaccharides consisting of repeating disaccharide units.[8] One of the two sugars in the repeating unit is an amino sugar, and in most cases, the other is a uronic acid, specifically D-glucuronic acid or its epimer, L-iduronic acid.

These highly negatively charged molecules attract water, forming a hydrated, gel-like substance that gives connective tissue its turgor and resistance to compression.[13] GAGs (with the exception of hyaluronic acid) are covalently linked to core proteins to form proteoglycans.

Major GAGs Derived from Glucuronic Acid

The activated precursor, UDP-GlcA, is the universal donor for the addition of glucuronic acid to growing GAG chains.[5] This process is catalyzed by specific glycosyltransferases located in the Golgi apparatus.

| Glycosaminoglycan (GAG) | Core Disaccharide Unit | Key Locations & Functions in Connective Tissue |

| Hyaluronic Acid (HA) | D-Glucuronic Acid + N-Acetylglucosamine | Synovial fluid (lubrication), skin (hydration), cartilage, vitreous humor.[14][15] |

| Chondroitin Sulfate (CS) | D-Glucuronic Acid + N-Acetylgalactosamine-sulfate | Cartilage (compressive strength), bone, tendons, ligaments.[16] |

| Dermatan Sulfate (DS) | L-Iduronic Acid or D-Glucuronic Acid + N-Acetylgalactosamine-sulfate | Skin, blood vessels, heart valves. Provides tissue flexibility.[16] |

| Heparan Sulfate (HS) | L-Iduronic Acid or D-Glucuronic Acid + N-Acetylglucosamine-sulfate | Basement membranes, cell surfaces. Binds growth factors and signaling molecules.[17] |

Table 1: Summary of major glycosaminoglycans utilizing D-Glucuronic Acid as a core component.

Indirect Influence on Extracellular Matrix (ECM) Protein Stability

While D-glucuronic acid is a direct building block of GAGs, its influence on fibrillar proteins like collagen is more indirect but equally critical for tissue integrity.

-

Scaffolding and Organization: The proteoglycan network, built from GAGs, forms the essential ground substance of the ECM. This hydrated matrix acts as a scaffold that organizes collagen fibrils, providing them with the necessary spacing and orientation to withstand tensile forces effectively. A deficiency in GAG synthesis leads to a disorganized and functionally compromised collagen network.[13]

-

Supporting Fibroblast Function: Fibroblasts, the cells responsible for synthesizing collagen, elastin, and other ECM components, are embedded within this matrix.[18] The GAG-rich environment directly influences fibroblast behavior, including adhesion, migration, and signaling, thereby supporting their synthetic capacity.[19]

-

Ascorbic Acid Cofactor Role (Nutritional Link): As previously mentioned, humans cannot synthesize Vitamin C. However, the metabolic link in other animals underscores a key biochemical principle: ascorbic acid is an essential cofactor for the enzymes prolyl hydroxylase and lysyl hydroxylase. These enzymes are vital for the post-translational modification and stabilization of the collagen triple helix.[20] Without adequate ascorbic acid, collagen is unstable and improperly cross-linked, leading to conditions like scurvy. Therefore, maintaining a healthy metabolic state, including the pathways related to glucuronic acid, is part of the broader system that supports robust collagen synthesis.

Methodologies for Assessing Connective Tissue Components

To evaluate the effect of compounds like glucuronolactone or to study diseases affecting the ECM, robust and validated quantitative assays are essential. The following section provides detailed protocols grounded in established laboratory practice.

Experimental Workflow for In Vitro Analysis

A common objective is to determine if a test compound can modulate the production of GAGs and collagen by connective tissue cells, such as primary human dermal fibroblasts.

Protocol: Quantification of Total Collagen via Sirius Red Staining

Principle: Sirius Red is an anionic dye that specifically binds to the [Gly-X-Y]n helical structure of fibrillar collagens (types I-V).[21] The bound dye can be eluted and quantified spectrophotometrically, providing a reliable measure of total collagen content.

-

Sample Preparation:

-

Culture cells in a multi-well plate (e.g., 24-well) until confluent. Treat as described in the workflow (Figure 2).

-

Aspirate the culture medium (can be saved for analysis of secreted collagen).

-

Gently wash the cell layer twice with 1 mL of Phosphate-Buffered Saline (PBS).

-

-

Fixation:

-

Add 500 µL of a cold fixative (e.g., 95% Ethanol / 5% Glacial Acetic Acid) to each well.

-

Incubate for 10-15 minutes at room temperature.

-

-

Staining:

-

Aspirate the fixative and allow wells to air dry completely.

-

Add 300 µL of Picro-Sirius Red solution (0.1% w/v Sirius Red in saturated Picric Acid) to each well, ensuring the entire cell layer is covered.

-

Incubate for 1 hour at room temperature on a gentle shaker.

-

-

Washing:

-

Aspirate the staining solution.

-

Wash the wells repeatedly with 0.01 N HCl or acidified water to remove unbound dye. Wash until the supernatant is clear (typically 4-5 washes).[24]

-

-

Elution:

-

Add 300 µL of 0.1 N NaOH to each well to elute the bound dye.

-

Incubate for 30 minutes on a shaker until the color is completely eluted.

-

-

Quantification:

-

Transfer 200 µL of the eluate from each well to a 96-well plate.

-

Read the absorbance at 540 nm using a microplate reader.

-

Causality Check: A standard curve using known concentrations of purified Type I collagen must be run in parallel to accurately quantify the collagen content in the samples. The use of a strong base (NaOH) for elution is critical as it disrupts the ionic bonds between the anionic dye and the cationic collagen side chains, releasing the dye into solution for measurement.

-

Protocol: Quantification of Sulfated Glycosaminoglycans (sGAGs)

Principle: Alcian Blue is a cationic dye that forms a complex with the negatively charged sulfate groups of sGAGs (e.g., chondroitin sulfate, heparan sulfate). The amount of dye precipitated is proportional to the amount of sGAG in the sample. This method does not detect the non-sulfated hyaluronic acid.[25]

-

Sample & Standard Preparation:

-

Use the culture supernatant harvested in step 5.2.1.

-

Prepare a standard curve using Chondroitin Sulfate (0 to 100 µg/mL) in the same culture medium as the samples to account for matrix effects.

-

-

Complex Formation:

-

In a microfuge tube, mix 50 µL of sample or standard with 250 µL of Alcian Blue working solution (in a guanidine hydrochloride buffer).

-

Incubate for 30 minutes at room temperature to allow the sGAG-dye complex to precipitate.

-

-

Pelleting:

-

Centrifuge the tubes at 12,000 x g for 15 minutes at 4°C.

-

Carefully aspirate and discard the supernatant, leaving the blue pellet.

-

-

Dissociation & Quantification:

-

Resuspend the pellet in 250 µL of a dissociation reagent (e.g., 8 M Guanidine HCl).

-

Transfer 200 µL to a 96-well plate.

-

Read the absorbance at 620 nm.

-

Self-Validation: The standard curve is essential for validation. The inclusion of a known negative control (medium only) ensures that other medium components are not causing non-specific precipitation. The guanidine buffer is used because its high salt concentration prevents non-specific ionic interactions while allowing the specific sGAG-dye complex to form.

-

| Assay Method | Principle | GAGs Detected | Advantages | Limitations |

| Alcian Blue | Cationic dye binding to sulfate groups | Sulfated GAGs (CS, DS, HS, KS) | Simple, inexpensive, suitable for plate readers. | Does not detect Hyaluronic Acid.[25] |

| Carbazole Assay | Reaction with uronic acids | Uronic acid-containing GAGs (HA, CS, DS, HS) | Detects a broader range of GAGs. | Can be overestimated by salts; does not detect Keratan Sulfate (KS).[26][28] |

| HPLC | Chromatographic separation and detection | All GAG classes can be separated and quantified. | Highly sensitive, robust, and specific. Can quantify different GAGs simultaneously.[27] | Time-consuming, requires specialized equipment and expertise. |

Table 2: Comparison of common GAG quantification methods.

Conclusion and Future Directions

D-Glucurono-γ-lactone, through its conversion to the activated precursor UDP-Glucuronic Acid, is a cornerstone of connective tissue biosynthesis. Its role as the primary donor of glucuronic acid residues for glycosaminoglycan assembly directly impacts the structural integrity, hydration, and mechanical resilience of the extracellular matrix. While its effects on collagen are largely indirect—facilitating a properly organized matrix and sharing metabolic pathways with essential cofactors—its importance cannot be understated.

Future research should focus on elucidating the direct effects of modulating the uronic acid pathway on the gene expression profiles of ECM components in fibroblasts and chondrocytes. Investigating the flux through this pathway in disease states such as osteoarthritis and fibrosis could unveil novel therapeutic targets aimed at restoring ECM homeostasis. Understanding how to nutritionally or pharmacologically support this fundamental biosynthetic pathway remains a promising avenue for promoting connective tissue health and regeneration.

References

-

Pathways for the synthesis of UDP-Glucuronic acid and derivatives. (2012). Figshare. [Link]

-

Seo, J. H., et al. (2015). Reconstruction of de novo pathway for synthesis of UDP-glucuronic acid and UDP-xylose from intrinsic UDP-glucose in Saccharomyces cerevisiae. PubMed. [Link]

-

Sirius Red Total Collagen Detection Assay Kit. Chondrex, Inc. [Link]

-

What is the role of glucuronic acid? (2025). Dr.Oracle. [Link]

-

Bar-Peled, M., et al. (2004). Biosynthesis of UDP-GlcA, a key metabolite for capsular polysaccharide synthesis in the pathogenic fungus Cryptococcus neoformans. National Institutes of Health. [Link]

-

Ge, C., et al. (2015). Biosynthesis of UDP-glucuronic acid and UDP-galacturonic acid in Bacillus cereus subsp. cytotoxis NVH 391–98. National Institutes of Health. [Link]

-

Moura, M. C., et al. (2018). Glycosaminoglycans detection methods: Applications of mass spectrometry. National Institutes of Health. [Link]

-

Uridine diphosphate glucuronic acid. Wikipedia. [Link]

-

Burns, J. J., & Evans, C. (1956). The synthesis of L-ascorbic acid in the rat from D-glucuronolactone and L-gulonolactone. PubMed. [Link]

-

Frazier, S. B., et al. (2008). The Quantification of Glycosaminoglycans: A Comparison of HPLC, Carbazole, and Alcian Blue Methods. Semantic Scholar. [Link]

-

Linster, C. L., & Van Schaftingen, E. (2007). L-ascorbic acid biosynthesis. PubMed. [Link]

-

Frazier, S. B., et al. (2008). The Quantification of Glycosaminoglycans: A Comparison of HPLC, Carbazole, and Alcian Blue Methods. Bentham Open Archives. [Link]

-

Frazier, S. B., et al. (2008). The Quantification of Glycosaminoglycans: A Comparison of HPLC, Carbazole, and Alcian Blue Methods. ResearchGate. [Link]

-

Picro-sirius red method. StainsFile. [Link]

-

Baker, E. M., et al. (1962). TRACER STUDIES OF VITAMIN C UTILIZATION IN MEN; METABOLISM OF D- GLUCURONIC-6-C14 ACID AND L-ASCORBIC-1-C14 ACID. DTIC. [Link]

-

Sirius Red Collagen Detection Kit. AMSBIO. [Link]

-

Sirius Red/Fast Green Collagen Analysis. Active Concepts. [Link]

-

Frazier, S. B., et al. (2008). The Quantification of Glycosaminoglycans: A Comparison of HPLC, Carbazole, and Alcian Blue Methods. Bentham Open Archives. [Link]

-

What is the mechanism of Glucuronolactone? (2024). Patsnap Synapse. [Link]

-

Nusgens, B. V. (2010). [Hyaluronic acid and extracellular matrix: a primitive molecule?]. PubMed. [Link]

-

Burns, J. J., et al. (1956). THE SYNTHESIS OF l-ASCORBIC ACID IN THE RAT FROM d-GLUCURONOLACTONE AND l-GULONOLACTONE. Semantic Scholar. [Link]

-

Glucuronolactone. Wikipedia. [Link]

-

Nusgens, B. V. (2010). Hyaluronic acid and extracellular matrix: a primitive molecule?. ResearchGate. [Link]

-

glucurolactone. ChemBK. [Link]

-

Vig, A., et al. (2017). Mechanisms of coordinating hyaluronan and glycosaminoglycan production by nucleotide sugars. National Institutes of Health. [Link]

-

Figure 1. Ascorbic acid synthesis pathway. ResearchGate. [Link]

-

D-Glucurono-6,3-lactone. Human Metabolome Database. [Link]

-

Wang, Y., et al. (2024). D-Glucuronolactone Supplementation Enhances Production Performance, Eggshell Quality, and Liver Health in Laying Hens. MDPI. [Link]

-

Glycosaminoglycan biosynthesis - chondroitin sulfate / dermatan sulfate. KEGG. [Link]

-

Jiang, D., et al. (2011). Hyaluronan biology: A complex balancing act of structure, function, location and context. Matrix Biology. [Link]

-

Glycosaminoglycans and Proteoglycans. The Medical Biochemistry Page. [Link]

-

Synthesis of Glycosaminoglycans. Pharmacy 180. [Link]

-

Extracellular Matrix | Function, Structure & Components. Study.com. [Link]

-

Deed, M., & Aedma, K. (2023). Biochemistry, Glycosaminoglycans. NCBI Bookshelf. [Link]

-

Ge, J., et al. (2021). Metabolic control of collagen synthesis. National Institutes of Health. [Link]

-

Zague, V., et al. (2024). Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts. Frontiers in Nutrition. [Link]

-

Tajima, S., & Pinnell, S. R. (1996). Collagen synthesis in human skin fibroblasts is stimulated by a stable form of ascorbate, 2-O-alpha-D-glucopyranosyl-L-ascorbic acid. PubMed. [Link]

-

Donejko, M., et al. (2014). Influence of caffeine and hyaluronic acid on collagen biosynthesis in human skin fibroblasts. PubMed. [Link]

-

Donejko, M., et al. (2014). Influence of caffeine and hyaluronic acid on collagen biosynthesis in human skin fibroblasts. Dove Medical Press. [Link]

Sources

- 1. What is the mechanism of Glucuronolactone? [synapse.patsnap.com]

- 2. Glucuronolactone - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. plos.figshare.com [plos.figshare.com]

- 5. pharmacy180.com [pharmacy180.com]

- 6. Biosynthesis of UDP-GlcA, a key metabolite for capsular polysaccharide synthesis in the pathogenic fungus Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of coordinating hyaluronan and glycosaminoglycan production by nucleotide sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biochemistry, Glycosaminoglycans - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Uridine diphosphate glucuronic acid - Wikipedia [en.wikipedia.org]

- 10. The synthesis of L-ascorbic acid in the rat from D-glucuronolactone and L-gulonolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. L-ascorbic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Extracellular Matrix | Function, Structure & Components - Video | Study.com [study.com]

- 14. [Hyaluronic acid and extracellular matrix: a primitive molecule?] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. KEGG PATHWAY: Glycosaminoglycan biosynthesis - chondroitin sulfate / dermatan sulfate - Reference pathway [kegg.jp]

- 17. Glycosaminoglycans and Proteoglycans - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 18. Frontiers | Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts [frontiersin.org]

- 19. Hyaluronan biology: A complex balancing act of structure, function, location and context - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Collagen synthesis in human skin fibroblasts is stimulated by a stable form of ascorbate, 2-O-alpha-D-glucopyranosyl-L-ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. chondrex.com [chondrex.com]

- 23. resources.amsbio.com [resources.amsbio.com]

- 24. med.emory.edu [med.emory.edu]

- 25. researchgate.net [researchgate.net]

- 26. [PDF] The Quantification of Glycosaminoglycans: A Comparison of HPLC, Carbazole, and Alcian Blue Methods. | Semantic Scholar [semanticscholar.org]

- 27. benthamopen.com [benthamopen.com]

- 28. The Quantification of Glycosaminoglycans: A Comparison of HPLC, Carbazole, and Alcian Blue Methods/title> [benthamopenarchives.com]

L-Ascorbic Acid Synthesis: A Technical Guide to the Role of Glucuronic Acid Lactone Precursors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: L-ascorbic acid (Vitamin C) is a vital nutrient and a significant product in the pharmaceutical and food industries. Its synthesis has been achieved through various chemical and biotechnological routes. This guide provides a detailed technical examination of the biosynthetic pathway that utilizes glucuronic acid derivatives as key precursors. We will clarify critical nomenclature, detail the mechanistic steps from D-glucuronolactone to L-ascorbic acid, provide an exemplary experimental protocol, and contextualize this pathway within the broader landscape of industrial Vitamin C production.

Introduction: Deconstructing Ascorbic Acid Synthesis

The industrial production of L-ascorbic acid, a six-carbon lactone structurally related to glucose, is a cornerstone of the chemical and pharmaceutical industries.[1] The globally dominant manufacturing route is the Reichstein process, a multi-step method that combines chemical synthesis and microbial fermentation, starting from D-glucose.[2] Developed in the 1930s, this process converts D-glucose into the key intermediate 2-keto-L-gulonic acid (2-KGA), which is then rearranged into L-ascorbic acid via lactonization.[3][4] More modern approaches, often called two-step fermentation processes, have optimized this pathway by using microbial consortia to produce 2-KGA more efficiently.[4]

However, a distinct and biologically significant pathway exists in most animals and plants for the de novo synthesis of ascorbic acid.[5] This guide focuses on a pivotal segment of this biological route: the conversion of a glucuronic acid derivative into L-ascorbic acid.

A Critical Clarification on Nomenclature: L-Glucurono-3,6-lactone vs. D-Glucuronolactone

The topic specified for this guide is "this compound as a precursor." It is imperative to begin by addressing a crucial point of chemical and biological accuracy. The established and scientifically validated precursor in the animal biosynthetic pathway for L-ascorbic acid is D-glucuronolactone (specifically, D-glucurono-γ-lactone or D-glucurono-6,3-lactone).[5][6][7] Isotopic labeling studies in rats have conclusively shown that the intact carbon chain of D-glucuronolactone is incorporated into L-ascorbic acid.[6]

Conversely, a direct role for This compound as a precursor in any major described pathway for L-ascorbic acid synthesis is not supported by the current body of scientific literature. Therefore, to maintain scientific integrity and provide maximal value to researchers, this guide will focus on the well-documented pathway proceeding from the biologically relevant isomer, D-glucuronolactone .

The Biosynthetic Pathway: From D-Glucuronolactone to L-Ascorbic Acid

In animals capable of synthesizing Vitamin C, the pathway begins with UDP-D-glucuronic acid, a derivative of glucose.[5] This molecule is converted to D-glucuronolactone, which then enters a three-step enzymatic sequence to yield L-ascorbic acid. This pathway is notable because it involves the inversion of the carbon chain's configuration relative to the starting D-glucose.[8]

Caption: Experimental workflow for GULO activity assay.

Materials and Reagents

-

Enzyme Source: Freshly prepared rat liver microsomes.

-

Substrate: L-Gulono-1,4-lactone (CAS: 1128-23-0).

-

Buffer: 0.1 M Potassium phosphate buffer, pH 7.0-7.4.

-

Cofactors/Additives (Optional): FAD (Flavin adenine dinucleotide), cytochrome c (as an alternative electron acceptor for dehydrogenase activity).

-

Reaction Stop Solution: 10% (w/v) Trichloroacetic acid (TCA) or Metaphosphoric acid.

-

Quantification Reagent: 2,6-dichlorophenolindophenol (DCIP) solution for titration, or appropriate standards and mobile phase for HPLC analysis.

Step-by-Step Methodology

-

Enzyme Preparation: Isolate microsomes from fresh rat liver via differential centrifugation. Resuspend the final microsomal pellet in cold phosphate buffer and determine the total protein concentration (e.g., using a Bradford assay).

-

Substrate Preparation: Prepare a stock solution of L-Gulono-1,4-lactone (e.g., 400 mM) in the reaction buffer immediately before use, as lactones can hydrolyze in aqueous solutions.

-

Reaction Setup: In microcentrifuge tubes, prepare the following reaction mixtures on ice.

| Component | Test Sample | Negative Control 1 (No Substrate) | Negative Control 2 (Boiled Enzyme) |

| 0.1 M Phosphate Buffer (pH 7.4) | 400 µL | 450 µL | 400 µL |

| Microsomal Suspension (e.g., 5 mg/mL) | 50 µL | 50 µL | 50 µL (pre-boiled for 10 min) |

| 400 mM L-Gulono-1,4-lactone | 50 µL | 0 µL | 50 µL |

| Total Volume | 500 µL | 500 µL | 500 µL |

-

Incubation: Transfer the tubes to a shaking water bath set at 37°C. Incubate for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding 100 µL of 10% TCA to each tube. Vortex vigorously and then centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated protein.

-

Quantification:

-

DCIP Titration: Transfer the clear supernatant to a new tube. Titrate with a standardized DCIP solution. The endpoint is the persistence of a pink color, indicating that all ascorbic acid has been oxidized. The volume of DCIP used is proportional to the amount of ascorbic acid produced.

-

HPLC Analysis: Alternatively, inject a defined volume of the supernatant onto a suitable HPLC system (e.g., a C18 column with an aqueous mobile phase) and quantify the ascorbic acid peak against a standard curve. This method offers higher specificity and sensitivity.

-

-

Data Analysis: Calculate the amount of ascorbic acid produced in the test sample and subtract any background from the negative controls. Express the enzyme activity as nmol of ascorbic acid formed per minute per mg of microsomal protein.

Industrial Context and Future Perspectives

While the D-glucuronolactone pathway is fundamental to biology, it is not the preferred route for industrial L-ascorbic acid production. The Reichstein process and modern two-step fermentation methods are more economically viable. [2][4]These processes are optimized to produce 2-keto-L-gulonic acid (2-KGA), the immediate precursor to the final lactonization step, in high yields from inexpensive starting materials like glucose or sorbitol. [4] The key advantages of the industrial routes over a potential pathway based on D-glucuronolactone include:

-

Higher Yields: Industrial fermentation is highly optimized for near-quantitative conversion at specific steps. [9]* Cost-Effective Feedstock: Glucose is a cheaper and more abundant starting material.

-

Established Infrastructure: Decades of process optimization have made the Reichstein and two-step fermentation processes incredibly efficient at scale.

Despite this, the enzymes of the animal pathway, particularly GULO, remain of high interest to researchers. Efforts to engineer microorganisms that can perform a direct, one-step fermentation from glucose to L-ascorbic acid often involve expressing a functional GULO or a similar lactone oxidase/dehydrogenase to complete the final synthesis step. [10]Success in this area could represent the next evolution in Vitamin C production, creating a fully biotechnological and potentially more sustainable process.

References

-

Reichstein process. (n.d.). In Wikipedia. Retrieved January 16, 2026. [Link]

-

Filo. (2025, August 26). Discuss the structure of Vitamin C and its synthesis at MSc level. [Link]

-

Linster, C. L., & Van Schaftingen, E. (2007). Vitamin C. Biosynthesis, recycling and degradation in mammals. FEBS journal, 274(1), 1–22. [Link]

-

Pappenberger, G., & Hohmann, H. P. (2014). Industrial production of L-ascorbic acid (vitamin C) and D-isoascorbic acid. Advances in applied microbiology, 84, 143–189. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind D-Glucurono-3,6-lactone: From Metabolism to Industrial Use. [Link]

-

Crawford, T. C. (1982). Synthesis of L-Ascorbic Acid. In P. A. Seib & B. M. Tolbert (Eds.), Ascorbic acid: chemistry, metabolism, and uses (pp. 1–23). American Chemical Society. [Link]

-

Sarkar, M. K., et al. (2013). Biosynthetic pathway of vitamin C and role of L-gulono-lactone oxidase enzyme. ResearchGate. [Link]

-

Burns, J. J., Evans, C., & Trousof, N. (1956). The synthesis of l-ascorbic acid in the rat from d-glucuronolactone and l-gulonolactone. The Journal of biological chemistry, 221(2), 897–905. [Link]

-

Discovery Fine Chemicals. (n.d.). D-Glucurono-3,6-Lactone - 32449-92-6. [Link]

-

Gabbay, K. H., et al. (2010). Ascorbic acid synthesis pathway. ResearchGate. [Link]

-

Isbell, H. S. (1944). Synthesis of vitamin C from pectic substances. Journal of Research of the National Bureau of Standards, 33(1), 45-61. [Link]

- Anderson, L., et al. (2006). Production of glucurono-3,6-lactone with low environmental impact.

-

Wikipedia. (n.d.). Reichstein process. [Link]

- L. A. H. (1981).

-

Bando, Y., et al. (2013). Structural Basis of the γ-Lactone-Ring Formation in Ascorbic Acid Biosynthesis by the Senescence Marker Protein-30/Gluconolactonase. PLOS ONE, 8(10), e76237. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92283, Glucuronolactone. [Link]

-

Gad, A. A. M., & Sirko, A. (2024). L-gulono-γ-lactone Oxidase, the Key Enzyme for L-Ascorbic Acid Biosynthesis. Current issues in molecular biology, 46(10), 9187–9203. [Link]

-

Hancock, R. D., & Viola, R. (2018). Industrial Fermentation of Vitamin C. ResearchGate. [Link]

-

Salomon, L. L., & Stubbs, D. W. (1961). The enzymatic hydrolysis of glucuronolactone. The Journal of biological chemistry, 236, 1008–1011. [Link]

-

Wang, Z. J., et al. (2024). Enzymatic Assembly of Diverse Lactone Structures: An Intramolecular C–H Functionalization Strategy. ACS Catalysis, 14(1), 227–234. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91634076, D-Glucuro-3,6-lactone. [Link]

-

Tucaliuc, A., et al. (2022). Strain Development, Substrate Utilization, and Downstream Purification of Vitamin C. ResearchGate. [Link]

- Hoshino, T., et al. (1992). L-gulono-gamma-lactone dehydrogenase.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71317103, this compound. [Link]

-

Glucuronolactone. (n.d.). In Wikipedia. Retrieved January 16, 2026. [Link]

-

Drouin, G., Godin, J. R., & Pagé, B. (2011). The genetics of vitamin C loss in vertebrates. Current genomics, 12(5), 371–378. [Link]

-

Chatterjee, I. B. (1969). Enzymic Synthesis of L-ascorbic Acid From Synthetic and Biological D-glucurono-1,4-lactone Conjugates. Indian journal of biochemistry, 6(1), 21–23. [Link]

-

Pappenberger, G., & Hohmann, H. P. (2013). Industrial production of L-ascorbic Acid (vitamin C) and D-isoascorbic acid. PubMed. [Link]

Sources

- 1. askfilo.com [askfilo.com]

- 2. Reichstein process - Wikipedia [en.wikipedia.org]

- 3. This compound | C6H8O6 | CID 71317103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Glucuronolactone - Wikipedia [en.wikipedia.org]

- 5. L-ascorbic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Glucuronolactone | C6H8O6 | CID 92283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. L-gulono-γ-lactone Oxidase, the Key Enzyme for L-Ascorbic Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Metabolic Conversion of L-Glucurono-3,6-lactone to D-Glucuronic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract and Physiological Context

The interconversion between D-glucuronic acid and its lactone form, L-Glucurono-3,6-lactone (commonly known as glucuronolactone), represents a critical equilibrium in mammalian biochemistry. D-glucuronic acid, a derivative of glucose, is a cornerstone of biotransformation and detoxification.[1][2] Its primary role is in glucuronidation, a major Phase II metabolic reaction where the enzyme UDP-glucuronosyltransferase (UGT) conjugates glucuronic acid to a wide array of endogenous and exogenous substances, including drugs, toxins, and metabolic waste.[1] This process dramatically increases their water solubility, facilitating their excretion from the body.[1][2]

This compound, a naturally occurring intramolecular ester of D-glucuronic acid, is not merely a metabolic byproduct. It is an important structural component of nearly all connective tissues and serves as an intermediate in the ascorbate (Vitamin C) synthesis pathway in many animals (a pathway lost in humans).[1][3][4][5] Understanding the dynamics of the lactone's hydrolysis back to the active, open-chain acid is paramount for drug development professionals studying pharmacokinetic profiles and for researchers investigating cellular detoxification mechanisms and connective tissue biochemistry. This guide provides a detailed examination of the dual mechanisms governing this conversion, supported by actionable experimental protocols.

The Hydrolysis of this compound: A Dual Mechanism

The conversion of the cyclic this compound to the open-chain D-glucuronic acid is a hydrolysis reaction. This process can occur through two distinct routes: spontaneous, non-enzymatic hydrolysis and enzyme-catalyzed hydrolysis.

Spontaneous (Non-Enzymatic) Hydrolysis

In an aqueous environment, this compound exists in a state of equilibrium with D-glucuronic acid.[6] The lactone's intramolecular ester bond is susceptible to cleavage by water. This spontaneous hydrolysis is significantly influenced by pH; the reaction is accelerated under alkaline conditions, which promote the nucleophilic attack on the ester's carbonyl carbon.[6][7]

-

Causality: For analytical purposes, this chemical property is often exploited. To quantify the total amount of glucuronic acid and its lactone in a sample, the solution is typically treated with a mild base. This ensures that all the this compound is hydrolyzed to D-glucuronic acid, allowing for the measurement of a single analyte.[6][7]

Enzymatic Hydrolysis: The Role of Aldonolactonase

While spontaneous hydrolysis occurs, biological systems employ enzymes to catalyze this reaction efficiently. The key enzyme responsible for the hydrolysis of sugar lactones, including this compound, is Aldonolactonase (EC 3.1.1.17), also referred to as glucuronolactonase.[8][9][10]

This enzyme plays a crucial housekeeping role. Sugar lactones can be potent inhibitors of various glycosyl hydrolases, enzymes essential for carbohydrate metabolism.[9] By rapidly hydrolyzing these lactones, aldonolactonase prevents the accumulation of inhibitory metabolites and ensures the smooth functioning of related metabolic pathways. The reaction involves the enzymatic addition of water across the ester bond, releasing the open-chain carboxylic acid.

It is critical to distinguish aldonolactonase from glucuronolactone reductase (EC 1.1.1.20). The latter is an oxidoreductase that catalyzes the NADPH-dependent reduction of D-glucurono-3,6-lactone to L-gulono-1,4-lactone, a step in the ascorbate synthesis pathway, not its hydrolysis to glucuronic acid.[3][11][12]

Visualizing the Metabolic Hub

The following diagram illustrates the position of the this compound and D-glucuronic acid equilibrium within the broader context of glucose metabolism, detoxification, and ascorbate synthesis.

Caption: Metabolic fate of D-Glucuronic Acid and this compound.

Experimental Protocols and Methodologies

Investigating the dynamics between this compound and D-glucuronic acid requires robust analytical methods. The following sections detail validated protocols for quantification, enzyme activity assays, and purification.

Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol enables the accurate measurement of D-glucuronic acid and this compound in various matrices, including pharmaceutical formulations and biological samples.[6][7] The method relies on pre-column derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) to attach a chromophore, facilitating UV detection.

Experimental Rationale:

-

Derivatization: Neither analyte possesses a strong native chromophore. PMP derivatization provides a highly conjugated system, enabling sensitive UV absorbance detection.

-

Hydrolysis Step: To measure the total concentration, an initial alkaline hydrolysis step is crucial to convert all lactone to the open-chain acid, ensuring a single, quantifiable derivative is formed.[6]

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh and dissolve the sample (e.g., tablet powder, beverage aliquot) in deionized water.

-

For biological samples (e.g., plasma, tissue homogenate), perform protein precipitation with acetonitrile or perchloric acid, followed by centrifugation and collection of the supernatant.

-

-

Lactone Hydrolysis (for Total Uronic Acid):

-

Take a 50 µL aliquot of the sample solution.

-

Add 50 µL of 0.6 M NaOH.

-

Vortex and incubate at 70°C for 30 minutes to ensure complete hydrolysis of this compound.

-

-

PMP Derivatization:

-

To the hydrolyzed sample, add 100 µL of 0.5 M methanolic PMP solution.

-

Vortex and incubate at 70°C for 60 minutes.

-

Cool the reaction mixture to room temperature.

-

-

Neutralization and Extraction:

-

Neutralize the mixture by adding 100 µL of 0.3 M HCl.

-

Add 1.0 mL of chloroform to extract excess PMP reagent. Vortex vigorously for 1 minute.

-

Centrifuge at 5,000 x g for 5 minutes to separate the layers.

-

Carefully collect the upper aqueous layer containing the PMP-derivatized glucuronic acid.

-

-

HPLC Analysis:

-

Inject 20 µL of the aqueous layer onto the HPLC system.

-

Separate using a C18 reverse-phase column.

-

Quantify against a standard curve prepared using D-glucuronic acid standards subjected to the same derivatization procedure.

-

Data Presentation: HPLC Parameters

| Parameter | Specification |

|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of 0.1 M Phosphate Buffer (pH 7.0) and Acetonitrile (e.g., 82:18 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 245 nm |

| Column Temp. | 30°C |

| Run Time | ~20 minutes |

Protocol: Aldonolactonase Activity Assay

This protocol measures the rate of enzymatic hydrolysis of this compound. It is a differential assay that quantifies the increase in D-glucuronic acid over time, corrected for the rate of spontaneous hydrolysis.

Caption: Workflow for determining aldonolactonase enzymatic activity.

Self-Validating System: The inclusion of a parallel control reaction (without enzyme) is critical. It allows for the precise quantification of the spontaneous hydrolysis rate under identical conditions. Subtracting this rate from the total rate observed in the test reaction isolates the true enzymatic activity, ensuring the trustworthiness of the results.

Protocol: Illustrative Purification of Aldonolactonase

This section outlines a generalized workflow for the purification of aldonolactonase from a tissue source, such as rat kidney, adapted from established methods for similar enzymes.[11][13]

Rationale: Each step leverages distinct biochemical properties of the target protein to separate it from contaminants. The process is monitored by assaying the specific activity (enzyme units per mg of protein) at each stage; a successful purification will show a significant increase in specific activity.

Caption: Generalized workflow for the purification of aldonolactonase.

Conclusion and Future Perspectives

The metabolic conversion of this compound to D-glucuronic acid is governed by a dynamic interplay between spontaneous chemical hydrolysis and precise enzymatic catalysis by aldonolactonase. This equilibrium is fundamental to detoxification, cellular homeostasis, and structural biology. For professionals in drug development, a thorough understanding of this pathway is essential for predicting the metabolic fate of glucuronidated compounds and designing effective therapeutic agents. The protocols provided herein offer a robust framework for quantifying these molecules and characterizing the enzymatic activities that control their balance. Future research may focus on identifying specific inhibitors or inducers of human aldonolactonase, which could offer novel therapeutic strategies for modulating drug metabolism or mitigating cellular stress caused by lactone accumulation.

References

-

Enzymatic determination of free glucuronic acid with glucuronolactone reductase. I. Isolation and purification of glucuronolactone reductase from rat kidney. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

Glucuronolactone reductase. (2023, April 29). In Wikipedia. Retrieved January 16, 2026, from [Link]

- Bublitz, C., & Lehninger, A. L. (1961). The role of aldonolactonase in the conversion of L-gulonate to L-ascorbate. Biochimica et Biophysica Acta, 47, 288-297. (Note: A direct accessible URL for this specific older paper is not available from the search results, but its findings are widely cited in the field).

-

What is the mechanism of Glucuronolactone? (2024, July 17). Patsnap Synapse. Retrieved January 16, 2026, from [Link]

-

Aldo-keto reductase family 1, member A1. (2023, December 11). In Wikipedia. Retrieved January 16, 2026, from [Link]

- Nakamura, Y., et al. (1998). Analysis of Glucuronolactone and Glucuronic Acid in Drug Formulations by High-Performance Liquid Chromatography. Journal of Liquid Chromatography & Related Technologies, 21(3), 421-431. (A direct URL is not available from the search, but the publication details are provided for retrieval).

-

Mano, Y., Yamada, K., Suzuki, K., & Shimazono, N. (1959). Formation of L-gulonolactone from D-glucuronolactone with TPN L-gulonic dehydrogenase. Biochimica et Biophysica Acta, 34, 563-565. Retrieved January 16, 2026, from [Link]

-

Valpuesta, V., & Botella, M. A. (2024). L-gulono-γ-lactone Oxidase, the Key Enzyme for L-Ascorbic Acid Biosynthesis. Antioxidants, 13(10), 1234. Retrieved January 16, 2026, from [Link]

- Production of glucurono-3,6-lactone with low environmental impact. (2006). Google Patents.

-

The Science Behind D-Glucurono-3,6-lactone: From Metabolism to Industrial Use. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 16, 2026, from [Link]

-

Analysis of glucuronolactone and glucuronic acid in drug formulations by high-performance liquid chromatography. (1998). PubMed. Retrieved January 16, 2026, from [Link]

-

Analysis of glucuronolactone and glucuronic acid in drug formulations by high-performance liquid chromatography. (1998). Semantic Scholar. Retrieved January 16, 2026, from [Link]

-

Analysis of Glucuronic Acid and Glucuronolactone (KC-811). (n.d.). Shodex. Retrieved January 16, 2026, from [Link]

- Method for determining glucurone and glucuronic acid contained in the same. (2010). Google Patents.

-

L-gulonolactone oxidase. (2024, November 17). In Wikipedia. Retrieved January 16, 2026, from [Link]

-

Van der Veen, D., et al. (2011). Extracellular Aldonolactonase from Myceliophthora thermophila. Applied and Environmental Microbiology, 77(2), 650-656. Retrieved January 16, 2026, from [Link]

-

GLUCURONOLACTONE. (n.d.). Ataman Kimya. Retrieved January 16, 2026, from [Link]

-

GLUCURONOLACTONE. (n.d.). atamankimya.com. Retrieved January 16, 2026, from [Link]

-

Showing metabocard for D-Glucurono-6,3-lactone (HMDB0006355). (2007, May 23). Human Metabolome Database. Retrieved January 16, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Hart, D. J., et al. (2020). Identification of the Aldo-Keto Reductase Responsible for d-Galacturonic Acid Conversion to l-Galactonate in Saccharomyces cerevisiae. Journal of Fungi, 6(4), 234. Retrieved January 16, 2026, from [Link]

-

What is the role of glucuronic acid? (2025, February 9). Dr.Oracle. Retrieved January 16, 2026, from [Link]

-

Purification of glutathione reductase from chicken liver and investigation of kinetic properties. (2001). PubMed. Retrieved January 16, 2026, from [Link]

- Payne, W. J. (1960). ALDURONIC ACID METABOLISM BY BACTERIA. Journal of Bacteriology, 79(3), 374-379. (A direct URL is not available from the search, but the publication details are provided for retrieval).

-

The enzymatic hydrolysis of glucuronolactone. (1962). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Details of Glucuronic acid-3,6-lactone. (n.d.). Golm Metabolome Database. Retrieved January 16, 2026, from [Link]

-

Glucuronolactone. (2024, October 29). In Wikipedia. Retrieved January 16, 2026, from [Link]

Sources

- 1. What is the mechanism of Glucuronolactone? [synapse.patsnap.com]

- 2. droracle.ai [droracle.ai]

- 3. Glucuronolactone reductase - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. Glucuronolactone - Wikipedia [en.wikipedia.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Analysis of glucuronolactone and glucuronic acid in drug formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. THE ROLE OF ALDONOLACTONASE IN THE BIOSYNTHESIS OF L‐ASCORBIC ACID * | Semantic Scholar [semanticscholar.org]

- 9. Extracellular Aldonolactonase from Myceliophthora thermophila - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Enzymatic determination of free glucuronic acid with glucuronolactone reductase. I. Isolation and purification of glucuronolactone reductase from rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aldo-keto reductase family 1, member A1 - Wikipedia [en.wikipedia.org]

- 13. Purification of glutathione reductase from chicken liver and investigation of kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Conversion of Glucuronolactone Isomers in Mammals

Introduction: The Central Role of Glucuronate Metabolism

In mammalian biochemistry, the glucuronate pathway represents a critical metabolic nexus, converting glucose into a variety of essential molecules, including glycosaminoglycans, and culminating, in many species, in the synthesis of L-ascorbic acid (Vitamin C). Central to this pathway are glucuronic acid and its lactone form, glucuronolactone. While various isomers exist, the most physiologically prominent is D-glucurono-γ-lactone (also known as D-glucurono-3,6-lactone). This guide provides a comprehensive technical overview of the enzymatic conversions of these molecules, with a primary focus on the major metabolic route leading to Vitamin C synthesis. We will dissect the key enzymes, their catalytic mechanisms, and the experimental methodologies required for their study, providing researchers and drug development professionals with a robust framework for investigation.

It is important to note that while the term "L-Glucurono-3,6-lactone" is specified, the vast majority of mammalian metabolic literature centers on the D-isomer of glucuronolactone and its subsequent conversion to L-gulonolactone as the penultimate step in the L-ascorbic acid synthesis pathway.[1][2] This guide will therefore focus on this well-documented and physiologically significant pathway.

The Core Metabolic Pathway: From UDP-Glucuronate to L-Ascorbic Acid

The synthesis of L-ascorbic acid from glucose is a multi-step process primarily occurring in the liver of most mammals.[3] The pathway diverges from glycolysis, utilizing UDP-glucose as a key starting intermediate.

-

Formation of D-Glucuronate : The pathway begins with the formation of UDP-D-glucuronic acid (UDPGA) from UDP-glucose. D-glucuronate is then liberated through the hydrolysis of UDPGA. This reaction is catalyzed by enzymes that are functionally similar, and likely identical to, UDP-glucuronosyltransferases (UGTs).[1] UGTs are a superfamily of enzymes primarily known for their role in conjugating xenobiotics and endobiotics to facilitate their excretion, a process known as glucuronidation.[4][5]

-

Reduction to L-Gulonate : D-glucuronate is subsequently reduced to L-gulonate. This critical reduction step is catalyzed by an aldehyde reductase, a member of the aldo-keto reductase (AKR) superfamily of enzymes.[1][6] These enzymes are NADPH-dependent oxidoreductases that play broad roles in steroid metabolism and detoxification.[7][8]

-

Lactonization to L-Gulono-1,4-lactone : L-gulonate undergoes intramolecular esterification (lactonization) to form L-gulono-1,4-lactone. This reaction is catalyzed by a specific lactonase identified as Senescence Marker Protein-30 (SMP30), also known as regucalcin.[1] The absence of SMP30 in mouse models has been shown to result in a vitamin C deficient state, confirming its essential role.[1]

-

Oxidation to L-Ascorbic Acid : The final and irreversible step is the oxidation of L-gulono-1,4-lactone to L-ascorbic acid. This reaction is catalyzed by the flavin adenine dinucleotide (FAD)-dependent enzyme L-gulonolactone oxidase (GULO).[9][10]

A crucial point for researchers, particularly in drug development, is that humans, other primates, and guinea pigs possess a non-functional GULO gene due to accumulated mutations, rendering them incapable of synthesizing their own Vitamin C.[3][11] This "inborn error of carbohydrate metabolism" necessitates the dietary intake of ascorbic acid and makes these species valuable models for studying Vitamin C deficiency.[11]

Metabolic Pathway Visualization

The following diagram illustrates the core enzymatic steps from D-Glucuronate to L-Ascorbic Acid.

Caption: The mammalian metabolic pathway from D-Glucuronate to L-Ascorbic Acid.

Key Enzymes: Catalytic Properties and Families

A deep understanding of the enzymes driving this pathway is essential for targeted research and therapeutic development.

| Enzyme Family | Specific Enzyme(s) | Substrate(s) | Product(s) | Cofactor(s) | Cellular Location | Key Characteristics |

| Glucuronosyltransferases | UGT Superfamily | UDP-D-glucuronic acid | D-Glucuronic acid + UDP | None | Endoplasmic Reticulum | Large family of membrane-bound enzymes; crucial for detoxification via glucuronidation.[4][12] |

| Aldo-Keto Reductases | Aldehyde Reductase (e.g., AKR1A) | D-Glucuronic acid, Aldehydes | L-Gulonic acid, Alcohols | NADPH | Cytosol | Superfamily of soluble oxidoreductases; involved in steroid metabolism and carbonyl reduction.[1][6] |

| Lactonases | SMP30 / Regucalcin | L-Gulonic acid | L-Gulono-1,4-lactone | Ca²⁺ (modulator) | Cytosol, ER | Key enzyme for lactone ring formation in this pathway; its absence leads to scurvy in mice.[1] |

| Oxidases | L-gulonolactone oxidase (GULO) | L-Gulono-1,4-lactone | L-Ascorbic acid | FAD | Endoplasmic Reticulum | Heme-containing enzyme; gene is non-functional in primates and guinea pigs.[3][9] |

| Dehydrogenases | D-glucuronolactone dehydrogenase | D-Glucuronolactone | D-Glucaric acid | NAD⁺ | Cytosol | Catalyzes an alternative metabolic fate for glucuronolactone.[13][14] |

Experimental Methodologies: A Practical Guide

Investigating the enzymatic conversion of glucuronolactone requires robust and validated experimental protocols. This section provides detailed methodologies for key assays.

Protocol 1: Lactonase Activity Assay (Spectrophotometric)

This protocol is adapted for measuring the hydrolysis of lactones, which results in the formation of a carboxylic acid and a corresponding drop in pH. This pH change can be monitored using a sensitive indicator dye like cresol purple.[15] While originally for bacterial enzymes, the principle is directly applicable to mammalian lactonases like SMP30.

Principle: The enzyme-catalyzed opening of the lactone ring of L-gulono-1,4-lactone releases a proton, causing a decrease in pH. This change is detected by monitoring the absorbance shift of the pH indicator cresol purple at 577 nm.

Materials:

-

Bicine buffer (2.5 mM, pH 8.3)

-

NaCl (150 mM)

-

CoCl₂ (0.2 mM, optional, may enhance activity of some lactonases)

-

Cresol purple (0.25 mM)

-

Substrate: L-gulono-1,4-lactone stock solution (e.g., 100 mM in DMSO)

-

Purified enzyme preparation (e.g., recombinant SMP30) or tissue homogenate (e.g., liver cytosol)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 577 nm

Procedure:

-

Prepare Reaction Buffer: Combine Bicine, NaCl, CoCl₂, and cresol purple in deionized water and adjust the pH to exactly 8.3. This pH is critical as it is near the pKa of cresol purple, providing maximal sensitivity.

-

Set up Reaction Plate: To each well of a 96-well plate, add 180 µL of the Reaction Buffer.

-

Establish Controls:

-

Negative Control (No Enzyme): Add 10 µL of enzyme buffer (the buffer your purified enzyme is stored in) and 10 µL of substrate. This accounts for any spontaneous hydrolysis of the lactone.

-

Boiled Enzyme Control: Add 10 µL of your enzyme preparation that has been boiled for 10 minutes and cooled. This confirms that the observed activity is enzymatic.

-

-

Initiate Reaction: Add 10 µL of the diluted enzyme preparation to the sample wells. Add 10 µL of the L-gulono-1,4-lactone stock solution to all wells (including controls) to initiate the reaction. The final volume should be 200 µL.

-

Monitor Absorbance: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the decrease in absorbance at 577 nm every 30 seconds for 10-15 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve for each sample.

-

Subtract the rate of the negative control (spontaneous hydrolysis) from the sample rates.

-

Convert the rate from ΔAbs/min to µmol/min/mg using a standard curve generated by adding known amounts of acid (e.g., HCl) to the reaction buffer and measuring the corresponding absorbance change. This allows for the calculation of specific activity.

-

Protocol 2: Quantification of Glucuronate and Glucuronolactone by HPLC

This protocol provides a method for separating and quantifying D-glucuronic acid and its lactone form using High-Performance Liquid Chromatography (HPLC), based on established methods.[16]

Principle: Reversed-phase or ion-exchange chromatography can effectively separate the more polar glucuronic acid from the less polar glucuronolactone. Detection is typically achieved using a Refractive Index (RI) detector or UV detector at a low wavelength (e.g., 210 nm).

Materials & Equipment:

-

HPLC system with pump, autosampler, column oven, and RI or UV detector.

-

Column: Shodex RSpak KC-811 (8.0 mm I.D. x 300 mm) or similar column for organic acid analysis.

-

Mobile Phase: 3 mM Perchloric acid (HClO₄) in HPLC-grade water.

-

Standards: Pure D-Glucuronic acid and D-Glucuronolactone.

-

Samples: Quenched reaction mixtures from enzyme assays, tissue extracts (deproteinized with perchloric acid or by ultrafiltration).

Procedure:

-

System Preparation: Equilibrate the KC-811 column with the mobile phase at a flow rate of 1.0 mL/min. Set the column temperature to 60°C. Allow the RI detector to warm up and stabilize.

-

Standard Curve Generation: Prepare a series of standards for both D-glucuronic acid and glucuronolactone (e.g., from 0.01 mg/mL to 1 mg/mL). Inject each standard (e.g., 20 µL) and record the peak area. Plot peak area versus concentration to generate a linear calibration curve for each analyte.

-

Sample Preparation:

-

Stop enzymatic reactions by adding an equal volume of ice-cold 6 mM HClO₄.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet precipitated protein.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

Analysis: Inject the prepared samples onto the HPLC system using the same conditions as the standards.

-

Data Quantification: Identify the peaks corresponding to glucuronic acid and glucuronolactone based on their retention times compared to the standards. Quantify the amount of each analyte in your samples by interpolating their peak areas from the standard curves.

Experimental Workflow Visualization

Caption: Workflow for enzymatic assay and subsequent HPLC-based quantification.

Animal Models in Glucuronolactone Metabolism Research

The choice of animal model is paramount and depends entirely on the research question.

-

For studying the complete Vitamin C synthesis pathway: Rats and mice are excellent models as they possess a functional GULO enzyme and can synthesize ascorbic acid.[17][18] They are ideal for investigating the regulation of the pathway and the effects of xenobiotics on Vitamin C production.

-

For studying Vitamin C deficiency and replacement therapies: The guinea pig is the classical model, as it naturally lacks a functional GULO enzyme, mirroring the human condition.[9] Genetically modified mouse models, such as GULO knockout (-/-) mice, provide a more controlled genetic background for these studies.

-

For metabolism and pharmacokinetic studies: While rodents are widely used, differences in metabolic enzymes (e.g., cytochrome P450 isoforms) must be considered when extrapolating to humans.[18] Non-human primates offer the closest metabolic similarity but come with significant ethical and cost considerations.[18]

Conclusion and Future Directions

The enzymatic conversion of glucuronolactone is a fundamental metabolic pathway with direct implications for nutrition, toxicology, and pharmacology. The key enzymes—UGTs, AKRs, SMP30, and GULO—represent potential targets for modulating endogenous Vitamin C synthesis (in species capable of it) or understanding the metabolic fate of glucuronate-derived drugs. For drug development professionals, understanding this pathway is critical for predicting the metabolism of compounds containing or capable of forming glucuronide conjugates.

Future research should focus on further elucidating the regulatory mechanisms that control the flux through this pathway, particularly the transcriptional regulation of the key enzymes in response to oxidative stress and xenobiotic exposure. Furthermore, exploring the substrate specificity of SMP30 and the various AKR isozymes will provide deeper insights into the potential for metabolic crosstalk and off-target effects of novel therapeutics. The development of more sophisticated humanized animal models will continue to be invaluable for translating basic biochemical findings into clinical applications.

References

- Taylor & Francis. (n.d.). L-gulonolactone oxidase – Knowledge and References.

- Tukey, R. H., & Strassburg, C. P. (2000). UDP-glucuronosyltransferases. PubMed.

- Linster, C. L., & Van Schaftingen, E. (2007). Vitamin C. Biosynthesis, recycling and degradation in mammals. PubMed.

- Wikipedia. (n.d.). L-gulonolactone oxidase.

- Sarkar, S., et al. (n.d.). Biosynthetic pathway of vitamin C and role of L-gulono-lactone oxidase enzyme. ResearchGate.

- Hu, D. G., et al. (2015). First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics. NIH.

- Valpuesta, V., et al. (2024). L-gulono-γ-lactone Oxidase, the Key Enzyme for L-Ascorbic Acid Biosynthesis. PMC - NIH.

- Tukey, R. H., & Strassburg, C. P. (2000). Human UDP-Glucuronosyltransferases: Metabolism, Expression, and Disease. ResearchGate.

- Ouzzine, M., et al. (2014). Mechanism of the glucuronidation reaction catalyzed by UDP-glucuronosyltransferases (UGT). ResearchGate.

- Marsh, C. A. (1963). Metabolism of d-glucuronolactone in mammalian systems. 3. Further studies of d-glucuronolactone dehydrogenase of rat liver. PMC - NIH.

- Chatterjee, I. B., et al. (1960). Biological synthesis of l-ascorbic acid in animal tissues: conversion of d-glucuronolactone and l-gulonolactone into l-ascorbic acid. PMC - NIH.

- Marsh, C. A. (1966). Metabolism of d-glucuronolactone in mammalian systems. Inhibitory properties of the products of d-glucuronolactone-dehydrogenase action. PMC - NIH.

- Barski, O. A., et al. (2008). The Aldo-Keto Reductase Superfamily and its Role in Drug Metabolism and Detoxification. PMC - PubMed Central.

- Penning, T. M. (2015). Role of Aldo-Keto Reductase Family 1 (AKR1) Enzymes in Human Steroid Metabolism.

- Barski, O., et al. (2013). Aldo-keto reductases and role in human disease. Frontiers Research Topic.

- Merone, L., et al. (2012). Structural and Enzymatic characterization of the lactonase SisLac from Sulfolobus islandicus. PMC - NIH.

- Shodex. (n.d.). Analysis of Glucuronic Acid and Glucuronolactone (KC-811).

- Parisi, S., et al. (2022). Animal Models for In Vivo Lactation Studies: Anatomy, Physiology and Milk Compositions in the Most Used Non-Clinical Species: A Contribution from the ConcePTION Project. MDPI.

- Sudhakar, P., et al. (2023). Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness. ResearchGate.

Sources

- 1. Vitamin C. Biosynthesis, recycling and degradation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological synthesis of l-ascorbic acid in animal tissues: conversion of d-glucuronolactone and l-gulonolactone into l-ascorbic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Aldo-Keto Reductase Superfamily and its Role in Drug Metabolism and Detoxification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Aldo-Keto Reductase Family 1 (AKR1) Enzymes in Human Steroid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. L-gulonolactone oxidase - Wikipedia [en.wikipedia.org]

- 10. L-gulono-γ-lactone Oxidase, the Key Enzyme for L-Ascorbic Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Metabolism of d-glucuronolactone in mammalian systems. 3. Further studies of d-glucuronolactone dehydrogenase of rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolism of d-glucuronolactone in mammalian systems. Inhibitory properties of the products of d-glucuronolactone-dehydrogenase action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural and Enzymatic characterization of the lactonase SisLac from Sulfolobus islandicus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. shodex.com [shodex.com]

- 17. Animal Models for In Vivo Lactation Studies: Anatomy, Physiology and Milk Compositions in the Most Used Non-Clinical Species: A Contribution from the ConcePTION Project [mdpi.com]

- 18. researchgate.net [researchgate.net]